19R-hydroxy-PGA2

Catalog No.
S1526178
CAS No.
M.F
C20H30O5
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19R-hydroxy-PGA2

Product Name

19R-hydroxy-PGA2

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1

InChI Key

RXYQCXVUMLSFHM-HCLDBPGNSA-N

SMILES

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

19(R)-hydroxy PGA2

Canonical SMILES

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Identification and Origin:

R-hydroxy-Prostaglandin A2 (19R-hydroxy-PGA2) is a naturally occurring metabolite of prostaglandin E2 (PGE2) found in human seminal plasma. It is believed to be formed through a non-enzymatic dehydration process of 19(R)-hydroxy PGE2, another component of semen.

Potential Biological Functions:

While the specific biological functions of 19R-hydroxy-PGA2 remain under investigation, its presence in seminal plasma suggests potential roles in reproductive physiology. Some studies have explored its effects on:

  • Sperm motility: Research suggests 19R-hydroxy-PGA2 might influence sperm motility, with some evidence indicating a potential inhibitory effect [].
  • Female reproductive tract function: Limited studies suggest 19R-hydroxy-PGA2 might interact with the female reproductive tract, potentially impacting processes like cervical mucus viscosity [].

Research Applications:

  • Understanding sperm function and dysfunction: Studying 19R-hydroxy-PGA2's role in sperm motility could contribute to a better understanding of male fertility and potential therapeutic targets for male infertility.
  • Exploring female reproductive tract physiology: Investigating the interactions between 19R-hydroxy-PGA2 and the female reproductive tract could provide insights into female fertility and potential implications for various gynecological conditions.

19R-hydroxy-Prostaglandin A2 is a member of the prostaglandin family, characterized by its molecular formula C20H30O5. It is a derivative of Prostaglandin A2 and is primarily found in human seminal plasma. This compound is believed to arise as a non-enzymatic dehydration metabolite of 19R-hydroxy-Prostaglandin E2, contributing to its unique biological properties and potential therapeutic applications .

, including:

  • Oxidation: This reaction can lead to the formation of various metabolites that may exhibit differing biological activities.
  • Hydrolysis: The ester bonds in prostaglandins can be hydrolyzed, resulting in the release of fatty acids and other bioactive molecules.
  • Conjugation: This process involves the addition of glucuronic acid or sulfate groups, enhancing the solubility and excretion of the compound.

The biological activities of 19R-hydroxy-Prostaglandin A2 are diverse and include:

  • Anti-inflammatory Effects: It has been shown to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Vasodilation: Similar to other prostaglandins, it may promote vasodilation, influencing blood flow and vascular health.
  • Reproductive Functions: Its presence in seminal plasma suggests roles in reproductive physiology, possibly affecting sperm motility and function .

The synthesis of 19R-hydroxy-Prostaglandin A2 can be achieved through various methods:

  • Chemical Synthesis: This typically involves multi-step organic reactions starting from simpler precursors, often utilizing protecting groups to manage functional groups selectively.
  • Biological Synthesis: Enzymatic pathways involving cyclooxygenase enzymes can also lead to the production of this compound from arachidonic acid derivatives .

19R-hydroxy-Prostaglandin A2 has potential applications in various fields:

  • Pharmaceutical Development: Due to its anti-inflammatory properties, it may serve as a lead compound for developing new anti-inflammatory drugs.
  • Research Tool: It can be used in studies investigating prostaglandin signaling pathways and their implications in diseases such as cancer and cardiovascular disorders .

Studies have shown that 19R-hydroxy-Prostaglandin A2 interacts with various receptors and proteins, influencing multiple biological pathways:

  • Prostaglandin Receptors: It exhibits selective activity on specific prostanoid receptors, contributing to its unique physiological effects.
  • Protein Modifications: Interaction with proteins can lead to post-translational modifications that alter protein function and cellular signaling pathways .

Several compounds share structural similarities with 19R-hydroxy-Prostaglandin A2. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Prostaglandin A2C20H30O4Precursor compound with significant vasodilatory effects.
19-Hydroxy-Prostaglandin E2C20H30O5Exhibits selective receptor agonism without thromboxane activity.
Prostaglandin J2C20H30O3Known for its anti-inflammatory properties and involvement in resolution of inflammation.

Uniqueness of 19R-hydroxy-Prostaglandin A2

The uniqueness of 19R-hydroxy-Prostaglandin A2 lies in its specific stereochemistry (the R configuration at position 19), which influences its interactions with receptors and its resultant biological activities. This stereochemical distinction may provide advantages in therapeutic contexts where selectivity for certain pathways is critical.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

350.20932405 g/mol

Monoisotopic Mass

350.20932405 g/mol

Heavy Atom Count

25

Wikipedia

19R-Hydroxy-PGA2

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 04-14-2024
1.Hamberg, M., and Samuelsson, B. Prostaglandins in human seminal plasma. The Journal of Biological Chemisty 241, 257-263 (1966).

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